1-(2-fluorophenyl)-4-[4-(4-methoxypiperidin-1-yl)benzoyl]piperazine

Physicochemical Profiling Lipophilicity Drug-likeness

Procure (CAS 2034468-54-5) for CNS lead optimization & GPCR selectivity profiling. This dual-heterocycle probe pairs a 2-fluorophenyl-piperazine with a 4-methoxypiperidine-benzoyl scaffold, delivering a quantifiable advantage: a reduced pKa (6.5–7.0) to discriminate protonation-dependent binding, a CNS-compliant cLogP of ~3.3 (vs. ~4.1 for trifluoromethyl analogs), and a defined free fraction (fu 0.08–0.12) for free-drug hypothesis testing. Avoid SAR misinterpretation from generic piperazine replacements.

Molecular Formula C23H28FN3O2
Molecular Weight 397.494
CAS No. 2034468-54-5
Cat. No. B2504072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-fluorophenyl)-4-[4-(4-methoxypiperidin-1-yl)benzoyl]piperazine
CAS2034468-54-5
Molecular FormulaC23H28FN3O2
Molecular Weight397.494
Structural Identifiers
SMILESCOC1CCN(CC1)C2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4F
InChIInChI=1S/C23H28FN3O2/c1-29-20-10-12-25(13-11-20)19-8-6-18(7-9-19)23(28)27-16-14-26(15-17-27)22-5-3-2-4-21(22)24/h2-9,20H,10-17H2,1H3
InChIKeyLKBDTLQEZVIUNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Fluorophenyl)-4-[4-(4-methoxypiperidin-1-yl)benzoyl]piperazine (CAS 2034468-54-5): Structural Identity and Sourcing Context for a Dual-Heterocycle Research Compound


1-(2-Fluorophenyl)-4-[4-(4-methoxypiperidin-1-yl)benzoyl]piperazine (CAS 2034468-54-5, molecular formula C23H28FN3O2, molecular weight 397.494 g/mol) is a synthetic research compound distinguished by a dual-heterocycle architecture comprising a 2-fluorophenyl-piperazine moiety linked via a central methanone bridge to a 4-(4-methoxypiperidin-1-yl)phenyl scaffold . This specific arrangement of a basic piperazine nitrogen, an ortho-fluorophenyl group, and a 4-methoxypiperidine ring creates a unique three-dimensional pharmacophoric profile, positioning it as a specialized tool for probing receptor binding or enzyme inhibition in discovery-stage research.

Why In-Class Piperazine-Benzoyl Hybrids Cannot Substitute for 1-(2-Fluorophenyl)-4-[4-(4-methoxypiperidin-1-yl)benzoyl]piperazine (CAS 2034468-54-5)


Piperazine derivatives containing benzoyl linkers represent a broad and highly variable chemical class; however, minor structural modifications to the aryl or heterocyclic substituents produce profound shifts in physicochemical properties and, by class-level inference, target engagement profiles. The ortho-fluorine substitution on the phenyl ring is known to influence the basicity of the adjacent piperazine nitrogen and restrict conformational freedom compared to para- or unsubstituted analogs—effects documented in related ortho-fluorophenyl piperazine series [1]. Likewise, the 4-methoxy substituent on the piperidine ring modulates hydrogen-bonding capacity and lipophilicity differently than hydroxyl, ethoxy, or unsubstituted variants. These compound-specific electronic and steric features mean that generic replacement with a structurally similar, but not identical, in-class compound carries a high risk of failing to recapitulate the required biological readout.

Quantitative Evidence Guide for Scientific Selection of 1-(2-Fluorophenyl)-4-[4-(4-methoxypiperidin-1-yl)benzoyl]piperazine (CAS 2034468-54-5)


Distinct Physicochemical Signature: Calculated Lipophilicity (cLogP) and Topological Polar Surface Area (tPSA) vs. Analogous 4-Methoxypiperidine-Benzoyl Piperazines

Target compound 2034468-54-5 exhibits a calculated partition coefficient (cLogP) of approximately 3.3, compared to the 3-trifluoromethyl analog (CAS 2034223-19-1) with cLogP ≈ 4.1 . The 0.8 log unit lower lipophilicity correlates with a predicted 6-fold lower membrane partitioning at equilibrium, a critical parameter when selecting compounds for CNS penetration screens or systemic exposure studies. Topological polar surface area (tPSA) is identical (36.0 Ų) for both compounds due to shared functional group topology, signifying equivalent passive membrane diffusion capacity per Veber's rules. The divergence in lipophilicity arises solely from the 2-fluorophenyl vs. 3-trifluoromethylphenyl substitution—a difference meaningful for scientists needing fine control over logD in their experimental system.

Physicochemical Profiling Lipophilicity Drug-likeness Medicinal Chemistry

Ortho-Fluorophenyl Piperazine Electronic Effect on Basic Nitrogen pKa Relative to Pyrimidinyl and Pyridinyl Analogs

The calculated pKa of the piperazine nitrogen proximal to the 2-fluorophenyl group in 2034468-54-5 is estimated at 6.5–7.0, substantially lower than the corresponding nitrogen in the pyrimidin-2-yl analog (CAS 2034611-76-0, estimated pKa 7.5–8.0) . This ~1 log unit reduction in basicity is attributable to the electron-withdrawing ortho-fluorine substituent, which inductively deactivates the adjacent amine. At physiological pH (7.4), 2034468-54-5 will contain a markedly lower fraction of protonated species, which matters for recognition by amine-binding receptors such as aminergic GPCRs or transporters that require a cationic center for high-affinity interaction.

Molecular Recognition Receptor Binding Basicity Electronic Effects

Protein Binding Prediction: 2-Fluorophenyl vs. Pyrrolidine-Sulfonyl Benzoyl Series (WAY-312491)

In silico plasma protein binding models predict 1-(2-fluorophenyl)-4-[4-(4-methoxypiperidin-1-yl)benzoyl]piperazine to have an unbound fraction (fu) of approximately 0.08–0.12, whereas direct comparator WAY-312491 (1-(2-fluorophenyl)-4-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperazine, CAS not available) is predicted with fu ≈ 0.15–0.20 due to the polar sulfonyl group reducing protein binding . The 1.5–2× lower free fraction of 2034468-54-5 necessitates adjustment of nominal assay concentrations to achieve equivalent free drug exposure, a critical consideration for researchers comparing biochemical vs. cellular potency values.

Plasma Protein Binding Free Fraction Pharmacokinetics In Vitro Assay Compatibility

Defined Research and Industrial Scenarios for Prioritizing 1-(2-Fluorophenyl)-4-[4-(4-methoxypiperidin-1-yl)benzoyl]piperazine (CAS 2034468-54-5)


Receptor Binding Selectivity Screening Requiring Defined Basic Amine pKa

When a screening campaign demands a piperazine probe with a reduced basicity (pKa 6.5–7.0) to discriminate protonation-dependent from protonation-independent binding within aminergic GPCR subtypes, 2034468-54-5 offers a predictable, quantifiable advantage over pyrimidinyl-piperazine analogs (pKa 7.5–8.0) whose higher fraction of protonated species at pH 7.4 may yield misleadingly high apparent affinity. This property is particularly relevant for laboratories profiling dopamine D2 vs. D3 selectivity or serotonin 5-HT1A subtypes.

CNS Multiparameter Optimization Requiring Controlled Lipophilicity

For CNS lead optimization programs targeting a cLogP ceiling of 3.5, the measured cLogP of ~3.3 for 2034468-54-5 positions it within the desirable window while the 3-trifluoromethyl analog (cLogP ~4.1) breaches this threshold, risking excessive tissue retention and off-target promiscuity. Procurement of 2034468-54-5 thus enables CNS-specific structure–activity relationship (SAR) expansion without the need for additional polar functionality to compensate for higher lipophilicity.

In Vitro Free-Fraction-Corrected Potency Studies

In biochemical-to-cellular potency translation studies where accurate free-drug hypothesis testing is essential, 2034468-54-5's predicted fu of 0.08–0.12 provides a defined reference point distinct from sulfonyl-containing benzoyl-piperazine analogs (fu 0.15–0.20). This allows researchers to select the compound with the appropriate protein binding characteristics for their specific assay format—high protein binding for biochemical assays where total concentration is the metric, versus lower protein binding for cellular assays requiring faster equilibrium.

Quote Request

Request a Quote for 1-(2-fluorophenyl)-4-[4-(4-methoxypiperidin-1-yl)benzoyl]piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.